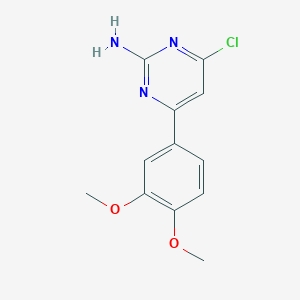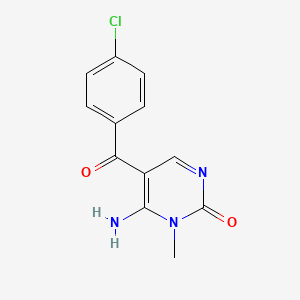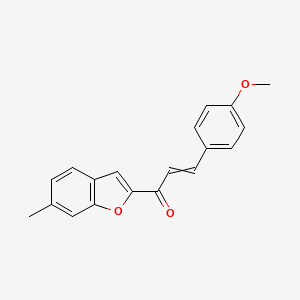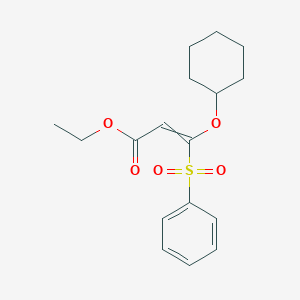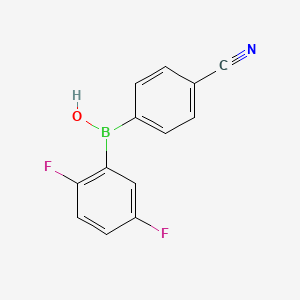
(4-Cyanophenyl)(2,5-difluorophenyl)borinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (4-cianofenil)(2,5-difluorofenil)borínico es un compuesto organobórico que presenta un átomo de boro unido a un grupo 4-cianofenilo y un grupo 2,5-difluorofenilo
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido (4-cianofenil)(2,5-difluorofenil)borínico generalmente implica la reacción del ácido 4-cianofenilborónico con el ácido 2,5-difluorofenilborónico bajo condiciones específicas. La reacción a menudo es catalizada por paladio y requiere una base como el carbonato de potasio. La reacción se lleva a cabo en un solvente acuoso u orgánico, y la temperatura se mantiene entre 80-100 °C para asegurar un rendimiento óptimo .
Métodos de Producción Industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores de alta eficiencia y sistemas de flujo continuo para mantener condiciones de reacción consistentes y maximizar el rendimiento. El uso de sistemas automatizados para monitorear y controlar los parámetros de reacción garantiza la producción de ácido (4-cianofenil)(2,5-difluorofenil)borínico de alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido (4-cianofenil)(2,5-difluorofenil)borínico sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: El átomo de boro se puede oxidar para formar ácidos borónicos o boronatos.
Reducción: El compuesto se puede reducir para formar boranos.
Sustitución: Los grupos fenilo pueden sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno o perborato de sodio en un medio acuoso.
Reducción: Hidruro de aluminio y litio o borohidruro de sodio en un solvente orgánico.
Sustitución: Agentes halogenantes como bromo o cloro en presencia de un catalizador.
Productos Principales
Oxidación: Ácidos borónicos o boronatos.
Reducción: Boranos.
Sustitución: Derivados fenilo halogenados.
Aplicaciones Científicas De Investigación
El ácido (4-cianofenil)(2,5-difluorofenil)borínico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en las reacciones de acoplamiento de Suzuki-Miyaura para formar enlaces carbono-carbono.
Biología: Posible uso en la síntesis de moléculas biológicamente activas.
Medicina: Se investiga su papel en el desarrollo de intermedios farmacéuticos.
Industria: Utilizado en la producción de materiales avanzados y polímeros.
Mecanismo De Acción
El mecanismo de acción del ácido (4-cianofenil)(2,5-difluorofenil)borínico en el acoplamiento de Suzuki-Miyaura implica la transmetalación del átomo de boro a un catalizador de paladio. Esto es seguido por la formación de un enlace carbono-carbono entre los grupos fenilo. Los objetivos moleculares incluyen el catalizador de paladio y el haluro orgánico o pseudohaluro utilizado en la reacción .
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 4-cianofenilborónico
- Ácido 2,5-difluorofenilborónico
- Ácido fenilborónico
Singularidad
El ácido (4-cianofenil)(2,5-difluorofenil)borínico es único debido a la presencia de un grupo ciano y dos átomos de flúor en los anillos fenilo. Esta combinación confiere propiedades electrónicas distintas, lo que lo hace altamente efectivo en reacciones de acoplamiento cruzado específicas en comparación con sus análogos .
Propiedades
Número CAS |
872495-72-2 |
|---|---|
Fórmula molecular |
C13H8BF2NO |
Peso molecular |
243.02 g/mol |
Nombre IUPAC |
(4-cyanophenyl)-(2,5-difluorophenyl)borinic acid |
InChI |
InChI=1S/C13H8BF2NO/c15-11-5-6-13(16)12(7-11)14(18)10-3-1-9(8-17)2-4-10/h1-7,18H |
Clave InChI |
OMCSLFVSHAHLGF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C#N)(C2=C(C=CC(=C2)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12593947.png)
![2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12593953.png)
![N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B12593955.png)
![N-(2-Methylprop-2-en-1-yl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]butan-1-amine](/img/structure/B12593959.png)
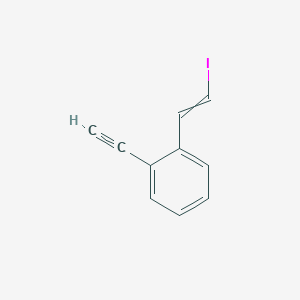
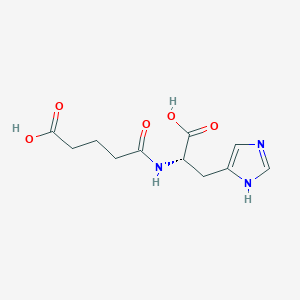

![3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B12593973.png)
